2-cyano-N-(3-cyano-2-thienyl)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-cyano-N-(3-cyano-2-thienyl)acetamide can be achieved through various methods. One common approach involves the treatment of 3-cyano-2-thienylamine with cyanoacetic acid under appropriate conditions . Another method includes the reaction of 2-cyano-N-(3-cyano-2-thienyl)ethanol with acetic anhydride to produce 2-cyano-N-(3-cyano-2-thienyl)acetic acid, which is then reacted with ammonia hydroxide to form the desired compound .
Chemical Reactions Analysis
2-cyano-N-(3-cyano-2-thienyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and acetamide groups.
Cyclo Condensation Reactions: It can undergo cyclo condensation reactions with phenacyl bromide in boiling ethanol using triethylamine as a catalyst to form pyrrole derivatives.
Condensation Reactions: The active hydrogen on the C-2 position allows it to participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Scientific Research Applications
2-cyano-N-(3-cyano-2-thienyl)acetamide is widely used in scientific research, particularly in the synthesis of biologically active heterocyclic compounds . It serves as a precursor for the formation of various heterocyclic moieties, which are of significant interest in medicinal chemistry for developing new therapeutic agents . Additionally, its derivatives have been studied for their diverse biological activities, making it a valuable compound in biochemical research .
Mechanism of Action
The mechanism of action of 2-cyano-N-(3-cyano-2-thienyl)acetamide involves its ability to act as a nucleophile in various chemical reactions. The cyano and acetamide groups facilitate its participation in nucleophilic substitution and condensation reactions, leading to the formation of complex heterocyclic structures . These reactions are crucial for its role in synthesizing biologically active compounds.
Comparison with Similar Compounds
2-cyano-N-(3-cyano-2-thienyl)acetamide can be compared with other cyanoacetamide derivatives, such as:
2-cyano-3-(2-thienyl)acrylamide: This compound has a similar structure but differs in the presence of an acrylamide group instead of an acetamide group.
Ethyl 2-cyano-3-(2-thienyl)acrylate: This compound contains an ethyl ester group, making it distinct from this compound.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
2-cyano-N-(3-cyanothiophen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS/c9-3-1-7(12)11-8-6(5-10)2-4-13-8/h2,4H,1H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOFQTLYFSBJSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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